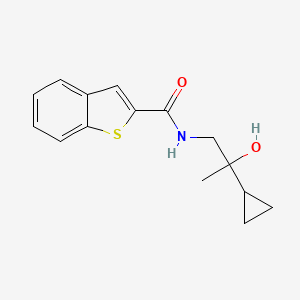

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide is a synthetic benzothiophene carboxamide derivative characterized by a 1-benzothiophene-2-carboxamide core linked to a 2-cyclopropyl-2-hydroxypropyl substituent.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-15(18,11-6-7-11)9-16-14(17)13-8-10-4-2-3-5-12(10)19-13/h2-5,8,11,18H,6-7,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQZXYWQODLIJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3CC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene derivative and a benzene derivative under acidic or basic conditions.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzothiophene derivative with a suitable amine, such as 2-cyclopropyl-2-hydroxypropylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the benzothiophene ring or the carboxamide group are replaced with other groups using suitable reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor modulation, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

Industry: It is utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Molecular Properties

*Hypothetical values inferred from structural similarity to analogs.

Key Observations:

Substituent Complexity: The target compound’s cyclopropyl group (small, strained ring) contrasts with the benzo[b]thiophen-2-yl group in ’s derivative, which introduces aromaticity and bulk . ’s compound substitutes cyclopropyl with a thiophen-3-yl group, altering electronic properties and steric hindrance .

Molecular Weight and Size :

- ’s compound has the highest molecular weight (397.5 g/mol) due to its additional functional groups, while ’s derivative (331.5 g/mol) is closer in size to the hypothetical target .

Functional Implications :

- The cyclopropyl group in the target compound may confer metabolic stability due to its rigidity, whereas the thiophen-3-yl group in could enhance π-π stacking interactions in biological targets .

Pharmacological and Physicochemical Properties

While experimental data for the target compound are absent in the evidence, trends from analogs suggest:

- Solubility : ’s compound likely has higher aqueous solubility due to its sulfonyl and carbonyl groups, whereas the target compound’s solubility would depend on cyclopropyl and hydroxypropyl balance.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparative data with related compounds.

Chemical Structure and Properties

The compound features a benzothiophene core with a carboxamide group and a cyclopropyl-containing hydroxypropyl side chain. Its molecular formula is with a molecular weight of 225.31 g/mol. The unique structural arrangement contributes to its distinctive chemical properties and biological interactions.

This compound exhibits its biological effects through selective binding to specific proteins involved in cancer progression. The presence of the cyclopropyl group may enhance its lipophilicity, allowing for better membrane penetration and interaction with biological targets.

Target Proteins

Research indicates that this compound selectively interacts with proteins associated with tumor growth and metastasis, potentially inhibiting pathways that lead to cancer cell proliferation.

Anticancer Properties

Studies have shown that this compound possesses significant anticancer activity . It has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 3.5 | Inhibition of cell cycle progression |

| HT-29 (Colon) | 4.0 | Modulation of apoptotic pathways |

Anti-inflammatory Effects

Beyond its anticancer properties, this compound also shows potential anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases.

Comparative Analysis with Related Compounds

A comparison with other benzothiophene derivatives highlights the unique aspects of this compound:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-methylphenyl)-1-benzothiophene-2-carboxamide | Benzothiophene core with methyl substitution | Anticancer activity | Lacks cyclopropyl group |

| 1-benzothiophene-3-carboxylic acid | Simple carboxylic acid derivative | Moderate anti-inflammatory | No amide functionalization |

| N-(3-pyridyl)-1-benzothiophene-2-carboxamide | Pyridine substitution on benzothiophene | Antimicrobial properties | Different heterocyclic system |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

- Inflammatory Disease Model : In models simulating inflammatory responses, treatment with the compound led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, indicating its therapeutic potential in inflammatory disorders.

Q & A

Q. What synthetic routes are recommended for synthesizing N-(2-cyclopropyl-2-hydroxypropyl)-1-benzothiophene-2-carboxamide?

The synthesis of this compound likely follows multi-step protocols analogous to structurally related benzothiophene and benzofuran derivatives. Key steps include:

- Core benzothiophene-2-carboxamide formation : Start with benzothiophene-2-carboxylic acid activation (e.g., via chloride intermediates) for amide bond coupling.

- Cyclopropyl-hydroxypropyl sidechain introduction : Use a nucleophilic substitution or reductive amination reaction with 2-cyclopropyl-2-hydroxypropylamine.

- Purification : Employ column chromatography (silica gel, gradient elution) and recrystallization for purity.

Reference similar methodologies in cyclopropane-containing amines and benzothiophene derivatives, where NMR and HRMS were critical for structural validation .

Q. How should researchers characterize the compound’s structural and chemical purity?

- 1H/13C NMR : Analyze chemical shifts to confirm the benzothiophene core (e.g., aromatic protons at δ 7.2–8.5 ppm) and cyclopropyl group (δ 0.5–1.5 ppm for cyclopropyl protons). Hydroxypropyl groups typically show broad OH signals (δ 1.5–3.0 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ or [M–H]– ions) to confirm stoichiometry.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What preliminary biological screening assays are appropriate for this compound?

- In vitro receptor binding assays : Prioritize serotonin receptors (e.g., 5-HT2C) due to structural similarities to functionally selective ligands. Use radioligand displacement assays (e.g., [³H]-mesulergine for 5-HT2C) .

- Cytotoxicity screening : Employ MTT or resazurin assays in HEK-293 or HepG2 cell lines to rule out nonspecific toxicity at therapeutic concentrations.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Modify substituents : Systematically alter the cyclopropyl group (e.g., replace with bicyclic or spiro systems) or the hydroxypropyl chain (e.g., esterify the hydroxyl for prodrug strategies).

- Evaluate functional selectivity : Compare signaling pathways (e.g., Gq vs. β-arrestin recruitment) using luciferase-based reporter assays. Compounds with cyclopropyl groups have shown biased signaling in 5-HT2C receptor studies .

- Data-driven SAR : Use multivariate analysis to correlate electronic (Hammett constants) and steric parameters (Taft indices) with binding affinity.

Q. How can researchers resolve contradictions in biological activity data across studies?

- Replicate assays under standardized conditions : Ensure consistent cell lines (e.g., CHO vs. HEK-293), buffer composition, and incubation times.

- Validate target engagement : Use orthogonal methods like SPR (surface plasmon resonance) to confirm direct binding if radioligand assays yield inconsistent results.

- Analyze metabolic stability : Differences in hepatic metabolism (e.g., CYP450 isoforms) may explain variability in in vivo vs. in vitro data. Perform LC-MS/MS stability studies in microsomal preparations .

Q. What advanced analytical methods are recommended for studying enantiomeric purity?

- Chiral HPLC : Use amylose- or cellulose-based columns with polar organic mobile phases (e.g., hexane:isopropanol 90:10) to separate enantiomers.

- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT).

- X-ray crystallography : Resolve crystal structures of co-crystallized compounds with chiral auxiliaries (e.g., tartaric acid derivatives) .

Q. How can researchers design experiments to probe the compound’s metabolic pathways?

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via UPLC-QTOF-MS. Focus on hydroxylation (CYP-mediated) or glucuronidation (UGT-mediated) of the cyclopropyl or benzothiophene moieties.

- Isotope labeling : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., cyclopropyl methyl groups) to track metabolic fate using MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.